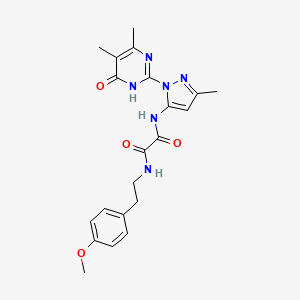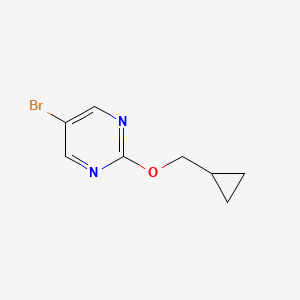
5-(1,2-Dithiolan-3-yl)-1-(3-(4-methoxyphenyl)azepan-1-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1,2-Dithiolan-3-yl)-1-(3-(4-methoxyphenyl)azepan-1-yl)pentan-1-one, commonly known as DMAPT, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Synthesis and Characterization of Novel Compounds
- Research has demonstrated the synthesis of novel compounds through the conjugate addition of propane-1,3-dithiol to α,β-unsaturated ketones, leading to products that can be considered as partly modified carbohydrates. These compounds have potential applications in the development of new carbohydrate analogues with varied functional groups (Valdersnes et al., 2012).
- Investigations into the synthesis of polymers containing carbazole and electroactive moieties have shown the potential of these materials in producing new polymeric light-emitting diodes (PLEDs) with green and yellow emissions, indicating applications in the field of optoelectronics (Aydın & Kaya, 2012).
Corrosion Inhibition
- Ketene dithioacetal derivatives have been studied for their ability to inhibit copper corrosion in nitric acid solutions, highlighting their potential use in protective coatings and materials science to enhance the durability of copper surfaces (Fiala et al., 2007).
Heterocyclic Chemistry
- The multicomponent reactions of amino alcohols with formaldehyde and α,ω-dithiols have been explored for the synthesis of 1,3,5-dithiazepanes and macroheterocycles, contributing to the field of heterocyclic chemistry and offering insights into new synthetic routes for complex cyclic structures (Khabibullina et al., 2014).
Photovoltaic Applications
- Liquid crystalline ligands have been employed in the interface modification of ZnO nanoparticles for the fabrication of hybrid solar cells, demonstrating an enhancement in photovoltaic performance. This research provides a foundation for the development of more efficient solar energy conversion devices (Li et al., 2012).
properties
IUPAC Name |
5-(dithiolan-3-yl)-1-[3-(4-methoxyphenyl)azepan-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2S2/c1-24-19-11-9-17(10-12-19)18-6-4-5-14-22(16-18)21(23)8-3-2-7-20-13-15-25-26-20/h9-12,18,20H,2-8,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQKXCNYEREHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CCCCC3CCSS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,2-Dithiolan-3-yl)-1-(3-(4-methoxyphenyl)azepan-1-yl)pentan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-[4-(2-Methyl-1,3-oxazol-4-yl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2530017.png)
![Methyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2530019.png)

![methyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2530021.png)
![3,5-Dimethyl-4-[[(5-phenyl-3-thiazolo[2,3-c][1,2,4]triazolyl)thio]methyl]isoxazole](/img/structure/B2530022.png)



![3-((4-methoxybenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2530028.png)
![[1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2530033.png)
![5-amino-N-(2-ethoxyphenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2530034.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2530036.png)
